4-Nitrobenzenesulfonyl fluoride
Overview
Description
4-Nitrobenzenesulfonyl fluoride is a chemical compound that has been utilized in various synthetic applications. It serves as a protecting group for carboxylic functions in peptide synthesis and for the nitrogen atom in iminosugars. The stability of the 4-nitrobenzenesulfonyl group under a range of conditions makes it a versatile reagent in organic synthesis.
Synthesis Analysis
The synthesis of related 4-nitrobenzenesulfonyl compounds involves several steps, including protection, activation, and coupling reactions. For instance, the 4-nitrobenzenesulfonamido group is used as a protecting and activating system for the carboxyl function in peptide synthesis. It remains stable during peptide chain elongation and can be activated for coupling with other amino acids or for reconversion into free-carboxyl function amino acids or peptides . Additionally, the synthesis of 2-chloro-4-fluoro-5-nitrobenzenesulfonyl chloride, a related compound, has been reported using the Schiemann reaction, oxychlorination, and nitration, showcasing the versatility of nitrobenzenesulfonyl derivatives in synthesis .
Molecular Structure Analysis
The molecular structure of 4-nitrobenzenesulfonyl derivatives is characterized by the presence of a nitro group and a sulfonyl group attached to a benzene ring. These functional groups contribute to the reactivity and stability of the molecule, making it suitable for use as a protecting group in various synthetic routes.
Chemical Reactions Analysis
4-Nitrobenzenesulfonyl compounds participate in a variety of chemical reactions. They can be used to protect amines and iminosugars, as demonstrated by the synthesis of oligosaccharide inhibitors of heparanase using the 4-nitrobenzenesulfonyl group to protect the ring nitrogen atom of iminosugars . Furthermore, 2- and 4-nitrobenzenesulfonamides can undergo alkylation to give N-alkylated sulfonamides in high yields, which can be deprotected to yield secondary amines .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-nitrobenzenesulfonyl compounds are influenced by their functional groups. The nitro group is an electron-withdrawing group that can stabilize the negative charge in reactions, while the sulfonyl group can act as an electrophile in sulfonylation reactions. These properties are crucial for the compound's role in synthetic chemistry, particularly in the protection and activation of functional groups in complex molecules.
Scientific Research Applications
Synthesis of PET Tracer Precursors 4-Nitrobenzenesulfonyl fluoride is used in the synthesis of novel sulfonamide derivatives, such as N,N,N,6-tetramethyl-2-(4-nitrophenylsulfonamido)pyrimidin-4-ammonium chloride. This compound is a precursor in fluoride chemistry, particularly for the production of fluorine-18 labelled analogues, which are significant in positron emission tomography (PET) tracer development (Gebhardt & Saluz, 2012).
Molecular Structure and Conformation Studies The molecular structure and conformational properties of nitrobenzenesulfonyl fluoride derivatives, like 2-nitrobenzenesulfonyl fluoride, have been studied using gas-phase electron diffraction and quantum chemical methods. These studies provide insights into the conformations and relative stability of different molecular forms, which are crucial in understanding chemical behavior and reactions (Petrov et al., 2010).
Applications in Biochemistry In biochemical research, p-nitrobenzenesulfonyl fluoride has been used to study the reactivity and importance of tyrosine in enzymes like bovine pancreatic DNase. It acts as a protein modifying agent, specific for tyrosine, and helps in understanding the role of tyrosine in enzymatic functions (Liao, Ting, & Yeung, 1982).
Chemical Synthesis and Analysis In the field of chemical synthesis, 4-nitrobenzenesulfonyl fluoride and its derivatives are used as reagents for various chemical transformations. They are key intermediates in producing diverse chemical compounds, including pharmaceuticals and pesticides. Their unique reactivity patterns facilitate the creation of complex molecules and enable detailed chemical analyses (Fülöpová & Soural, 2015).
Fluorination Processes Nitrobenzenesulfonyl fluoride derivatives are instrumental in fluorination processes, such as the transformation of chloro- and nitroarenes. These processes are critical in synthesizing fluorinated organic compounds, which have numerous applications in pharmaceuticals, agrochemicals, and material science (Ryan et al., 2015).
Safety And Hazards
Avoid dust formation, breathing mist, gas, or vapours. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Future Directions
Sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Compared with current methods, direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . This method provides an overview of recent advances in the generation of fluorosulfonyl radicals from different precursors and their participation in the synthesis of diverse functionalized sulfonyl fluorides .
Relevant Papers There are several peer-reviewed papers and technical documents related to 4-Nitrobenzenesulfonyl fluoride available at Sigma-Aldrich . These documents provide more detailed information and can be a good resource for further reading.
properties
IUPAC Name |
4-nitrobenzenesulfonyl fluoride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FNO4S/c7-13(11,12)6-3-1-5(2-4-6)8(9)10/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRLAPUHJWRZEIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00188458 | |
Record name | 4-Nitrobenzenesulfonyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00188458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitrobenzenesulfonyl fluoride | |
CAS RN |
349-96-2 | |
Record name | 4-Nitrobenzenesulfonyl fluoride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=349-96-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Nitrobenzenesulfonyl fluoride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000349962 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Nitrobenzenesulfonyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00188458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Nitrobenzenesulfonyl Fluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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